

# "Methyl 1-methylpiperidine-3-carboxylate" CAS number 1690-72-8

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## Compound of Interest

Compound Name: **Methyl 1-methylpiperidine-3-carboxylate**

Cat. No.: **B156342**

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## Methyl 1-methylpiperidine-3-carboxylate: A Technical Guide

CAS Number: 1690-72-8

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 1-methylpiperidine-3-carboxylate**, a key building block in organic synthesis, particularly in the development of novel therapeutics. This document outlines its physicochemical properties, spectroscopic profile, synthesis methodology, and principal applications, offering a valuable resource for professionals in the fields of chemical research and drug development.

## Physicochemical and Spectroscopic Data

**Methyl 1-methylpiperidine-3-carboxylate** is a colorless to pale yellow liquid.<sup>[1]</sup> A summary of its key physicochemical properties is presented in Table 1. While specific experimental spectra for this compound are not readily available in the public domain, a predicted spectroscopic profile based on data from closely related compounds and spectroscopic principles is provided in Table 2.

Table 1: Physicochemical Properties of **Methyl 1-methylpiperidine-3-carboxylate**

Property	Value	Reference(s)
CAS Number	1690-72-8	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	157.21 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a>
Boiling Point	190.0 ± 33.0 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.0 ± 0.1 g/cm <sup>3</sup>	<a href="#">[2]</a>
Solubility	Soluble in organic solvents, slightly soluble in water.	
LogP	0.72	<a href="#">[2]</a>
Refractive Index	1.457	<a href="#">[2]</a>
Storage	2-8°C, sealed in a dry environment	<a href="#">[2]</a> <a href="#">[4]</a>

Table 2: Predicted Spectroscopic Data for **Methyl 1-methylpiperidine-3-carboxylate**

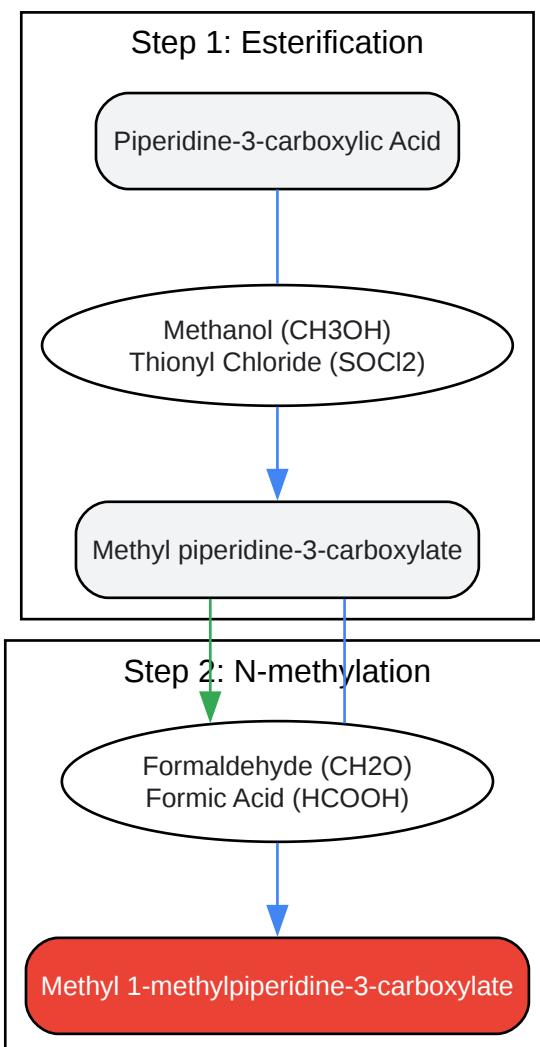
Spectroscopy	Predicted Peaks/Signals
<sup>1</sup> H NMR	$\delta \sim 3.6$ (s, 3H, $-\text{OCH}_3$ ), $\delta \sim 2.8\text{-}2.2$ (m, 4H, piperidine ring protons adjacent to N), $\delta \sim 2.3$ (s, 3H, $-\text{NCH}_3$ ), $\delta \sim 2.0\text{-}1.5$ (m, 5H, remaining piperidine ring protons).
<sup>13</sup> C NMR	$\delta \sim 174$ ( $\text{C=O}$ ), $\delta \sim 55\text{-}60$ (piperidine carbons adjacent to N), $\delta \sim 51$ ( $-\text{OCH}_3$ ), $\delta \sim 45$ ( $-\text{NCH}_3$ ), $\delta \sim 25\text{-}30$ (remaining piperidine carbons).
IR (Infrared)	$\sim 2950\text{-}2800 \text{ cm}^{-1}$ (C-H stretch), $\sim 1735 \text{ cm}^{-1}$ ( $\text{C=O}$ ester stretch), $\sim 1170 \text{ cm}^{-1}$ (C-O stretch). <a href="#">[1]</a>
Mass Spec (MS)	Molecular ion peak ( $\text{M}^+$ ) at $m/z = 157$ . Fragmentation may include loss of $-\text{OCH}_3$ ( $m/z = 126$ ) and the carbomethoxy group ( $m/z = 98$ ).

## Synthesis of Methyl 1-methylpiperidine-3-carboxylate

The synthesis of **Methyl 1-methylpiperidine-3-carboxylate** can be achieved through a two-step process starting from piperidine-3-carboxylic acid (nipecotic acid). The first step involves the esterification of the carboxylic acid, followed by the N-methylation of the resulting secondary amine.

A plausible synthetic route is outlined below:

## Synthesis of Methyl 1-methylpiperidine-3-carboxylate

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## Experimental Protocols

### Step 1: Synthesis of Methyl piperidine-3-carboxylate (Methyl Nipecotate)

This procedure is adapted from a general method for the esterification of amino acids.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend piperidine-3-carboxylic acid in methanol.

- **Addition of Reagent:** Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.
- **Reaction:** After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- **Purification:** Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl piperidine-3-carboxylate.

### Step 2: Synthesis of **Methyl 1-methylpiperidine-3-carboxylate**

This protocol is based on the Eschweiler-Clarke reaction for the N-methylation of secondary amines.

- **Reaction Setup:** In a round-bottom flask, dissolve the methyl piperidine-3-carboxylate obtained from Step 1 in formic acid.
- **Addition of Reagent:** Add an aqueous solution of formaldehyde to the reaction mixture.
- **Reaction:** Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.
- **Workup:** Cool the reaction mixture to room temperature and carefully make it alkaline by the addition of a base (e.g., sodium hydroxide solution) while cooling in an ice bath.
- **Extraction and Purification:** Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure **Methyl 1-methylpiperidine-3-carboxylate**.

## Applications in Research and Drug Development

**Methyl 1-methylpiperidine-3-carboxylate** is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.

- **Building Block for Novel Therapeutics:** Its piperidine core is a common scaffold in many biologically active compounds. This molecule serves as a starting material for the synthesis of derivatives with potential applications in treating neurological disorders.
- **Intermediate for Agrochemicals:** The structural motifs present in this compound are also relevant in the design and synthesis of new agrochemicals.
- **Research Chemical:** It is used in medicinal chemistry research to explore structure-activity relationships (SAR) of new chemical entities. The modification of the ester and the N-methyl group allows for the generation of a library of compounds for biological screening.

## Safety and Handling

**Methyl 1-methylpiperidine-3-carboxylate** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[4]

- **Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
- **Precautionary Statements:** P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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## References

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